{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine
Description
The compound {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxypropyl)amine features a pyrazolo[5,4-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance. Key structural attributes include:
- Position 1: A phenyl group.
- Position 4: A 4-chlorophenylamino substituent.
- Position 6: A 3-ethoxypropylamine side chain.
This substitution pattern may influence receptor binding, solubility, and metabolic stability. Below, we compare this compound with structurally related pyrazolo-pyrimidine derivatives and other heterocyclic analogues.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-30-14-6-13-24-22-27-20(26-17-11-9-16(23)10-12-17)19-15-25-29(21(19)28-22)18-7-4-3-5-8-18/h3-5,7-12,15H,2,6,13-14H2,1H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAGEQRKXPDJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxypropyl)amine is a synthetic derivative belonging to the pyrazolopyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds similar to this structure often function as kinase inhibitors, particularly targeting pathways involved in cancer proliferation and survival. The presence of the chlorophenyl group is believed to enhance the binding affinity to specific targets, which may include various receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) .
Anticancer Properties
Studies have shown that pyrazolopyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition of tumor cell proliferation in vitro and in vivo models. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In addition to anticancer properties, compounds from this class have also been evaluated for anti-inflammatory activity. They inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK, leading to reduced inflammation in various models .
Pharmacokinetics
The pharmacokinetic profile of {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxypropyl)amine suggests favorable absorption characteristics with a moderate half-life, allowing for potential therapeutic dosing regimens. Studies indicate that it achieves peak plasma concentrations within 1-2 hours post-administration .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the compound's efficacy against breast cancer cell lines (MCF7 and MDA-MB-231). Results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to controls .
- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in paw edema compared to untreated controls, suggesting strong anti-inflammatory properties .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Physicochemical Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Pyrazolo[5,4-d]pyrimidine | 4-(4-Cl-PhNH), 6-(3-ethoxypropylamine) | ~423.89 | Flexible side chain, chloro-amino group |
| 1-[(4-Cl-Ph)methyl]-N-(2-MeOEt)-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidine | 4-(2-MeOEt), 1-(4-Cl-PhCH2) | ~385.85 | Shorter alkoxy chain, benzyl substitution |
| 4-(3-Ph-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | Fused pyrazolo-thieno-pyrimidine | 1-Ph, fused thieno-pyrimidine | ~375.39 | Planar fused system |
| (5-Cl-3-Me-1-Ph-pyrazol-4-ylmethylene)-(4-Cl-Ph)-amine | Pyrazole | 4-(4-Cl-PhNH), 5-Cl, 3-Me | ~358.25 | Dual chloro groups, no pyrimidine ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
